molecular formula C23H29N3O3S B4477978 N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B4477978
M. Wt: 427.6 g/mol
InChI Key: GTSPVMMALQJCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, a pyrrolidine sulfonyl group, and a benzamide moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

The synthesis of N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the piperidine and pyrrolidine derivatives, followed by their coupling with the benzamide moiety under specific reaction conditions. Industrial production methods may involve the use of green solvents and continuous-flow processes to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE undergoes various types of chemical reactions, including:

Scientific Research Applications

N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c27-23(20-7-6-8-22(17-20)30(28,29)26-15-4-5-16-26)24-18-19-9-11-21(12-10-19)25-13-2-1-3-14-25/h6-12,17H,1-5,13-16,18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSPVMMALQJCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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